N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BRP-7, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic derivative of indole-2-carboxylic acid, and its unique chemical structure makes it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of halogenated acetamide derivatives, emphasizing their potential in various applications, including medicinal chemistry. For instance, halogenated N,2-diarylacetamides have been structurally characterized to understand their molecular conformations and supramolecular assembly, providing insights into how similar compounds could interact with biological targets (Nayak et al., 2014).
Antimicrobial and Antituberculosis Activity
Several studies have highlighted the antimicrobial and antituberculosis potential of halogenated acetamide derivatives. The synthesis of novel compounds and their evaluation against various pathogenic microorganisms suggest that these derivatives, including those structurally related to N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, could serve as promising leads for developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anticancer Activity
Research into novel bromophenol derivatives containing indolin-2-one moiety indicates potential anticancer activities. Such compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through various pathways, including the ROS-mediated PI3K/Akt and the MAPK signaling pathway. These findings suggest that N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide could also possess anticancer properties, warranting further investigation (Guo et al., 2018).
Antidiabetic Agents
Studies on new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have demonstrated potent anti-diabetic agents, indicating that similar structural derivatives, including N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, might have applications in diabetes management and treatment (Nazir et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-15(13-7-2-3-8-14(13)19-10)16(21)17(22)20-12-6-4-5-11(18)9-12/h2-9,19H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPGBXHSEYQHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.